molecular formula C12H16N2 B076780 N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine CAS No. 13712-78-2

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine

Cat. No. B076780
CAS RN: 13712-78-2
M. Wt: 188.27 g/mol
InChI Key: VOCVAFRQMGNEDM-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine, also known as DMIM, is a derivative of the indole class of compounds and is used in a variety of scientific research applications. DMIM is a synthetic compound, and its structure is similar to that of serotonin, a neurotransmitter found in the human body. DMIM has been studied for its potential applications in various biochemical and physiological processes, and its mechanism of action has been explored in numerous studies.

Scientific Research Applications

Synthesis and Characterization

  • A study by Zhai Zhi-we (2014) described the synthesis of a novel compound related to N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine, demonstrating the potential of such compounds in chemical research and synthesis processes (Zhai Zhi-we, 2014).

Anticonvulsant Potential

  • Research conducted by S. Pandey and R. Srivastava (2011) explored the anticonvulsant activity of novel Schiff bases, including compounds structurally similar to this compound. This study highlights the potential therapeutic applications of these compounds in the treatment of seizures (Pandey & Srivastava, 2011).

Catalysis and Synthesis of Derivatives

  • A 2011 study by Beilei Wang et al. developed a Friedel–Crafts amidoalkylation reaction of indoles with aryl aldimines, using derivatives of this compound. This work indicates the compound's utility in facilitating diverse chemical synthesis processes (Wang et al., 2011).

Antimicrobial Properties

  • A study by N. Desai et al. (2012) on the synthesis and antimicrobial screening of novel series of imidazo-[1,2-a]pyridine derivatives, including derivatives of this compound, showed significant antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobial agents (Desai et al., 2012).

Structural Analysis and Applications

  • Research by Sobia Tariq et al. (2020) involved the synthesis and structural analysis of novel indole derivatives, including those related to this compound. This study underscores the compound's relevance in materials science and structural chemistry (Tariq et al., 2020).

Marine Drugs and Serotonin Modulation

  • A 2017 study by M. A. Ibrahim et al. investigated marine-inspired derivatives of this compound, revealing their potential as modulators of serotonin receptors and their potential applications in drug development (Ibrahim et al., 2017).

Novel Synthesis Routes

  • N. Uludağ and G. Serdaroğlu (2020) described a new synthesis route for a compound structurally related to this compound, indicating the ongoing research into novel synthesis methods for these types of compounds (Uludağ & Serdaroğlu, 2020).

SIRT1 Inhibition and Anticancer Properties

  • Naveen Panathur et al. (2013) identified and characterized novel indole-based small molecules, including derivatives of this compound, as anticancer agents through SIRT1 inhibition. This highlights the potential of these compounds in cancer treatment (Panathur et al., 2013).

Safety and Hazards

N,N-Dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine is classified under GHS07, with a signal word of "Warning" . The hazard statement is H302 , indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-5-4-6-11-10(8-14(2)3)7-13-12(9)11/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCVAFRQMGNEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160084
Record name Indole, 3-((dimethylamino)methyl)-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13712-78-2
Record name Indole, 3-((dimethylamino)methyl)-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013712782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 3-((dimethylamino)methyl)-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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